molecular formula C24H21N3O2 B2691984 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide CAS No. 941923-29-1

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

Cat. No. B2691984
CAS RN: 941923-29-1
M. Wt: 383.451
InChI Key: IYLINEVJGZTTLR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 4-oxo-4H-pyrido[1,2-a]pyrimidine class . These compounds are often synthesized for their potential biological activities .


Synthesis Analysis

Electrochemical synthesis of similar compounds like 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine has been investigated . The process involves polarography and controlled potential electrolysis in aqueous buffered solutions .


Molecular Structure Analysis

Molecular docking studies of similar compounds showed that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The electrochemical reduction of similar compounds was investigated by polarography and controlled potential electrolysis in aqueous buffered solutions . Two different routes were suggested for the reduction mechanism .

Scientific Research Applications

Heterocyclic Derivatives and Structural Insights

The study by Banfield, Fallon, and Gatehouse (1987) discusses the formation and structure determination of heterocyclic derivatives related to pyrido[1,2-a]pyrimidines. Such compounds offer structural insights that could be pivotal in designing molecules with specific biological activities, including potential therapeutic agents (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Applications

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These findings suggest that derivatives of pyrido[1,2-a]pyrimidines could be explored for their antimicrobial properties, indicating a potential research application in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential. The synthesis and biological evaluation of these compounds indicate a research application in agrochemicals and antibacterial drug development (Deohate & Palaspagar, 2020).

Antiproliferative Activity Against Cancer Cell Lines

Mallesha et al. (2012) evaluated the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Their research suggests that these derivatives could serve as potential leads in cancer therapy, highlighting a significant area for further investigation (Mallesha et al., 2012).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures .

Future Directions

The future directions for this class of compounds could involve further exploration of their potential biological activities . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-10-9-15-20-25-17(2)22(24(29)27(16)20)26-23(28)21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLINEVJGZTTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

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